Lipophilicity Modulation via Fluoromethyl vs. Methyl or Unsubstituted Azetidine
Direct head-to-head experimental comparison data for this compound is absent from the peer-reviewed literature. However, a class-level inference based on well-established physicochemical principles and computed properties demonstrates its differentiation. The target compound's computed XLogP3 is 3.4 [1]. In contrast, the computed XLogP3 for the direct non-fluorinated analog, (2,5-dichlorothiophen-3-yl)(3-methylazetidin-1-yl)methanone (CID 121189047), is 3.1 [2]. The 0.3 log unit increase represents a 2-fold higher theoretical partition coefficient, driven by the fluoromethyl group. This difference is significant for optimizing passive membrane permeability and blood-brain barrier penetration in central nervous system (CNS) drug discovery. This evidence is classified as a cross-study comparable metric using PubChem's standardized algorithm.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | (2,5-dichlorothiophen-3-yl)(3-methylazetidin-1-yl)methanone: XLogP3 = 3.1 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem. |
Why This Matters
A 0.3 log unit increase in lipophilicity can be the difference between a drug candidate being brain-penetrant or not, directly guiding procurement for CNS-targeted SAR programs.
- [1] PubChem. Compound Summary for CID 121189046: (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. Compound Summary for CID 121189047: (2,5-dichlorothiophen-3-yl)(3-methylazetidin-1-yl)methanone. Computed Properties: XLogP3-AA. View Source
